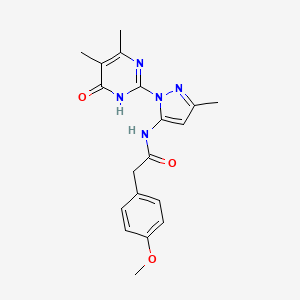![molecular formula C11H13NO3 B2831926 N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide CAS No. 2305568-04-9](/img/structure/B2831926.png)
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide is a synthetic compound that belongs to the class of phenolic compounds.
Preparation Methods
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide can be synthesized using different methods. One common method is the Knoevenagel condensation reaction, which involves the reaction between an aldehyde and a ketone under basic conditions. Another method involves the reaction between 3,4-dihydroxybenzaldehyde and acryloyl chloride in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Chemical Reactions Analysis
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include oxidized and reduced derivatives of the compound.
Scientific Research Applications
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide has been used in various scientific research applications due to its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Mechanism of Action
The mechanism of action of N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include 3,4-dimethoxyphenethylamine and 3,4-dihydroxyphenethyl glucoside . These compounds share some structural similarities but differ in their chemical properties and biological activities .
Properties
IUPAC Name |
N-[3,4-bis(hydroxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-11(15)12-10-4-3-8(6-13)9(5-10)7-14/h2-5,13-14H,1,6-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQYJSRRPQPVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine](/img/structure/B2831847.png)

![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B2831851.png)
![5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2831852.png)
![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2831859.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2831862.png)



